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# Technical Support Center: (Z-DEVD)2-Rh110 and DAPI Staining

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Compound of Interest		
Compound Name:	(Z-Asp-Glu-Val-Asp)2-Rh110	
Cat. No.:	B15551144	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with guidance on the compatibility and simultaneous use of the caspase-3/7 substrate, (Z-DEVD)2-Rh110, and the nuclear stain, DAPI.

## Frequently Asked Questions (FAQs)

Q1: Are (Z-DEVD)2-Rh110 and DAPI spectrally compatible for simultaneous use in fluorescence microscopy?

A1: Yes, (Z-DEVD)2-Rh110 and DAPI are spectrally compatible. The product of (Z-DEVD)2-Rh110 cleavage by caspase-3/7 is Rhodamine 110 (R110), which has an excitation maximum around 485-496 nm and an emission maximum in the green spectrum at approximately 520-535 nm.[1][2][3][4] DAPI, when bound to dsDNA, has an excitation maximum in the ultraviolet range (~358 nm) and emits blue light with a maximum around 461 nm.[5][6][7][8][9] The significant separation between their excitation and emission spectra minimizes the risk of spectral overlap, allowing for clear differentiation of the two signals in the same sample.

Q2: Can I use (Z-DEVD)2-Rh110 and DAPI for staining both live and fixed cells?

A2: (Z-DEVD)2-Rh110 is a cell-permeable substrate designed for measuring caspase-3/7 activity in living cells. While DAPI can also enter live cells, its entry is less efficient compared to fixed cells.[9] Therefore, for live-cell imaging, you may need to use a higher concentration of DAPI and optimize the incubation time. For fixed cells, DAPI staining is a standard and robust



procedure. However, fixation will inactivate the enzymes, so the (Z-DEVD)2-Rh110 assay must be performed on live cells before fixation.

Q3: What is the mechanism of action for (Z-DEVD)2-Rh110?

A3: (Z-DEVD)2-Rh110 is a non-fluorescent bisamide substrate. In the presence of active caspase-3 or caspase-7, the DEVD peptide sequences are cleaved. This cleavage releases the highly fluorescent Rhodamine 110 (R110), which can be detected with standard green-fluorescence filter sets.[1][3]

Q4: Can I perform the (Z-DEVD)2-Rh110 assay and DAPI staining simultaneously or should it be sequential?

A4: For live-cell imaging, it is recommended to perform the staining sequentially. First, incubate the live cells with (Z-DEVD)2-Rh110 to detect caspase activity. After the desired incubation period and image acquisition of the green fluorescence, you can then proceed with DAPI staining. For endpoint assays where cells will be fixed, the caspase activity assay with (Z-DEVD)2-Rh110 must be completed on live cells first, followed by fixation and then DAPI staining.

## **Data Presentation**

The spectral properties of DAPI and Rhodamine 110 (the fluorescent product of (Z-DEVD)2-Rh110 cleavage) are summarized below:

Fluorophore	Excitation Max (nm)	Emission Max (nm)	Common Filter Set
DAPI (bound to dsDNA)	~358-359[5][6][8][9]	~461[5][9]	DAPI (UV excitation)
Rhodamine 110 (R110)	~485-496[1][2]	~520-535[1][2][3][4]	FITC/GFP (Blue excitation)

# **Experimental Protocols**



# Protocol for Sequential Staining of Live Cells with (Z-DEVD)2-Rh110 and DAPI for Fluorescence Microscopy

#### Materials:

- Live cells cultured on a suitable imaging plate or slide
- (Z-DEVD)2-Rh110 substrate
- DAPI solution
- Cell culture medium
- Phosphate-buffered saline (PBS)
- Fluorescence microscope with appropriate filters

#### Methodology:

Part 1: Caspase-3/7 Activity Staining with (Z-DEVD)2-Rh110

- Prepare (Z-DEVD)2-Rh110 Working Solution: Prepare the (Z-DEVD)2-Rh110 working solution according to the manufacturer's instructions. This typically involves diluting a stock solution in an appropriate buffer or cell culture medium.
- Cell Treatment: Induce apoptosis in your cells using the desired experimental conditions. Include a negative control of untreated cells.
- Incubation: Remove the cell culture medium from the cells and add the (Z-DEVD)2-Rh110 working solution. Incubate the cells at 37°C for the time recommended by the manufacturer (typically 30-60 minutes), protected from light.
- Washing: Gently wash the cells once with pre-warmed cell culture medium or PBS.
- Image Acquisition (Green Channel): Image the cells using a fluorescence microscope equipped with a filter set appropriate for Rhodamine 110 (e.g., FITC/GFP filter set).

#### Part 2: Nuclear Staining with DAPI



- Prepare DAPI Working Solution: Dilute the DAPI stock solution to the desired final concentration in PBS or cell culture medium. A typical starting concentration for live-cell staining is 1-5 μg/mL.
- Incubation: Add the DAPI working solution to the cells and incubate at room temperature for 10-20 minutes, protected from light.
- Washing: Gently wash the cells two to three times with PBS to remove excess DAPI.
- Image Acquisition (Blue Channel): Image the cells using a fluorescence microscope with a DAPI filter set (UV excitation).
- Image Analysis: Merge the images from the green and blue channels to visualize caspase-3/7 activity in relation to the cell nuclei.

# **Troubleshooting Guide**

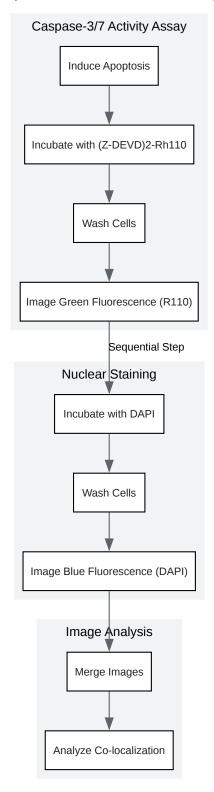


Issue	Possible Cause	Suggested Solution
No or weak green fluorescence in apoptotic cells	Inactive (Z-DEVD)2-Rh110 substrate.	Ensure the substrate has been stored correctly and has not expired. Prepare fresh working solutions.
Insufficient caspase-3/7 activation.	Verify the effectiveness of your apoptosis-inducing agent and optimize the treatment time.	
Incorrect filter set.	Use a filter set appropriate for Rhodamine 110 (e.g., FITC/GFP).	
High background fluorescence in the green channel	Autofluorescence of cells or medium.	Use a phenol red-free medium for imaging. Acquire a background image from a cell-free region and subtract it from your sample images.
Excess (Z-DEVD)2-Rh110.	Ensure proper washing steps after incubation with the substrate.	
Weak DAPI staining in live cells	Low cell permeability of DAPI.	Increase the DAPI concentration or extend the incubation time.
Phototoxicity or photobleaching	Excessive light exposure.	Minimize the exposure time and intensity of the excitation light. Use an anti-fade mounting medium if fixing cells after staining.
Spectral bleed-through	Although unlikely with this pair, improper filter selection could be a cause.	Use narrow-bandpass filters and perform sequential image acquisition to minimize any potential bleed-through.



# **Visualizations**

#### **Experimental Workflow for Co-staining**



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Caption: Sequential workflow for caspase-3/7 activity and DAPI nuclear staining.

# Active Caspase-3/7 (Z-DEVD)2-Rh110 (X-DEVD)2-Rh110 (Non-fluorescent) Cleavage Cleavage Cleavage Cleaved Peptides

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Caption: Activation of (Z-DEVD)2-Rh110 by active caspase-3/7 to produce a fluorescent signal.

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